Bromochlorofluoroacetic acid
Overview
Description
Bromochlorofluoroacetic acid is a halogenated derivative of acetic acid, characterized by the presence of bromine, chlorine, and fluorine atoms. This compound is a derivative of trichloroacetic acid and is known for its strong absorption at 218 nm, making it a useful chromophore in various applications .
Preparation Methods
Bromochlorofluoroacetic acid can be synthesized through several methods. One common synthetic route involves reacting chloroform with fluoroacetic acid or hydrogen fluoride . In its crystal form, this compound exhibits three different polymorphs: monoclinic, orthorhombic, and hexagonal . Industrial production methods typically involve the use of these reactions under controlled conditions to ensure the desired polymorph and purity.
Chemical Reactions Analysis
Bromochlorofluoroacetic acid undergoes various chemical reactions, including:
Hydrolysis: This reaction produces bromoacetic acid or chloroacetate.
Oxidation: When oxidized by nitric oxide, it forms bromous acid or chlorous acid.
Substitution: The compound can participate in substitution reactions due to the presence of halogen atoms.
Common reagents used in these reactions include nitric oxide for oxidation and water for hydrolysis. The major products formed from these reactions are bromoacetic acid, chloroacetate, bromous acid, and chlorous acid .
Scientific Research Applications
Bromochlorofluoroacetic acid has several scientific research applications:
Chemistry: It is used as a chromophore in modeling functional theory due to its strong absorption at 218 nm.
Medicine: Its unique properties are being explored for potential therapeutic applications.
Mechanism of Action
The exact mechanism of action of bromochlorofluoroacetic acid is not entirely clear. it is theorized to interact with the amino groups of peptides and proteins, creating stable derivatives that can be evaluated through various techniques . This interaction likely involves the formation of covalent bonds with the amino groups, leading to changes in the structure and function of the target molecules.
Comparison with Similar Compounds
Bromochlorofluoroacetic acid can be compared with other halogenated acetic acids, such as:
Trichloroacetic acid: A precursor to this compound, known for its use in chemical peels and protein precipitation.
Bromoacetic acid: Formed through the hydrolysis of this compound, used in organic synthesis.
Chloroacetic acid: Another hydrolysis product, commonly used in the production of carboxymethyl cellulose.
What sets this compound apart is its unique combination of bromine, chlorine, and fluorine atoms, which confer distinct chemical properties and reactivity .
Properties
IUPAC Name |
2-bromo-2-chloro-2-fluoroacetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2HBrClFO2/c3-2(4,5)1(6)7/h(H,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOHSKRBVVFCLDO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(F)(Cl)Br)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2HBrClFO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80409178 | |
Record name | BROMOCHLOROFLUOROACETIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80409178 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.38 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
354-03-0 | |
Record name | BROMOCHLOROFLUOROACETIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80409178 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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